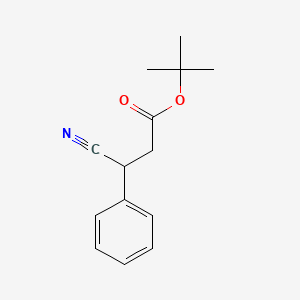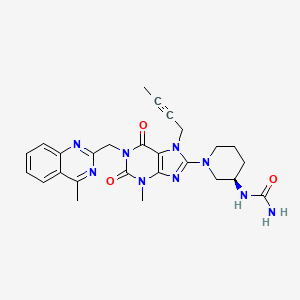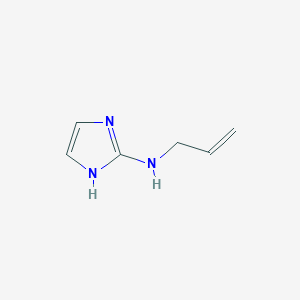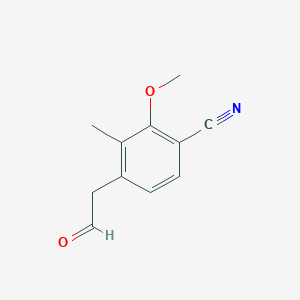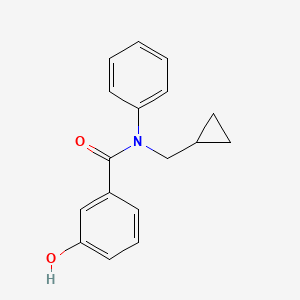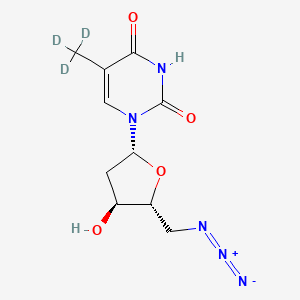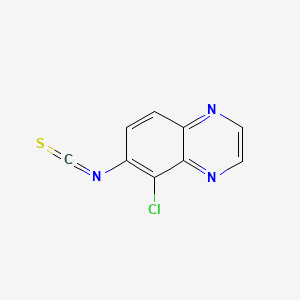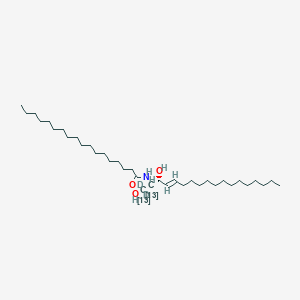
C18 Ceramide-13C2,D2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C18 Ceramide-13C2,D2 is a deuterated and carbon-13 labeled sphingolipid ceramide. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies of its pharmacokinetics and metabolic pathways. The molecular formula of this compound is C34H69D2NO3, and it has a molecular weight of 569.95 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C18 Ceramide-13C2,D2 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the ceramide structureThe isotopic labeling is achieved through the use of deuterated and carbon-13 labeled reagents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure the incorporation of isotopes at specific positions within the molecule. The production is carried out under controlled environments to maintain the purity and stability of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
C18 Ceramide-13C2,D2 undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen to the molecule, reducing double bonds or other functional groups.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions include hydroxylated ceramides, reduced ceramides, and substituted ceramides. These products are often used in further studies to understand the biological and chemical properties of ceramides .
Wissenschaftliche Forschungsanwendungen
C18 Ceramide-13C2,D2 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies of lipid metabolism and dynamics.
Biology: Employed in the study of cell signaling pathways and membrane dynamics.
Medicine: Investigated for its role in diseases such as diabetes, cancer, and neurodegenerative disorders.
Industry: Utilized in the development of pharmaceuticals and cosmetic products .
Wirkmechanismus
C18 Ceramide-13C2,D2 exerts its effects by modulating various cellular pathways. It is known to inhibit the mitochondrial permeability transition pore, which plays a crucial role in apoptosis and cell survival. The compound also affects the PI3K/AKT pathway, leading to alterations in cell growth and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
C16 Ceramide: Another sphingolipid ceramide with a shorter fatty acid chain.
C24 Ceramide: A sphingolipid ceramide with a longer fatty acid chain.
Dihydroceramide: A reduced form of ceramide lacking the double bond in the sphingosine backbone
Uniqueness
C18 Ceramide-13C2,D2 is unique due to its isotopic labeling, which allows for detailed studies of its pharmacokinetics and metabolic pathways. This labeling provides a significant advantage in research applications, enabling precise tracking and quantification of the compound in biological systems .
Eigenschaften
Molekularformel |
C36H71NO3 |
|---|---|
Molekulargewicht |
570.0 g/mol |
IUPAC-Name |
N-[(E,2S,3R)-1,1-dideuterio-1,3-dihydroxy(1,2-13C2)octadec-4-en-2-yl]octadecanamide |
InChI |
InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+/t34-,35+/m0/s1/i33+1D2,34+1 |
InChI-Schlüssel |
VODZWWMEJITOND-ASBUDYAPSA-N |
Isomerische SMILES |
[2H][13C]([2H])([13C@@H]([C@@H](/C=C/CCCCCCCCCCCCC)O)NC(=O)CCCCCCCCCCCCCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


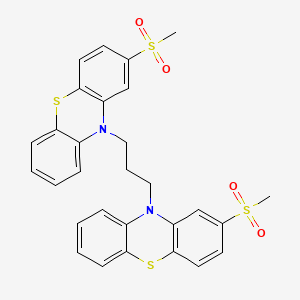
![Tert-butyl 4-[4-amino-3-(cyclohexen-1-yl)phenyl]-2,6-dimethylpiperidine-1-carboxylate](/img/structure/B13865512.png)
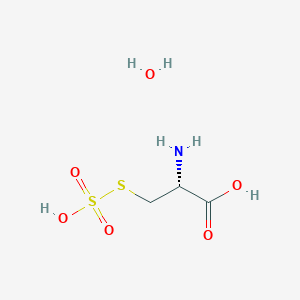
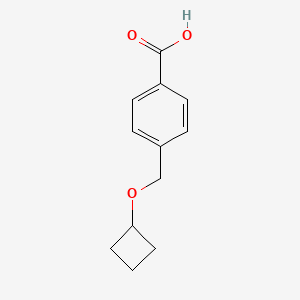
![4-(cyclopropylamino)-2-[(3-methyl-2H-indazol-6-yl)amino]pyrimidine-5-carboxamide](/img/structure/B13865556.png)
